N-(2-Furylmethoxy)phthalimide

Overview

Description

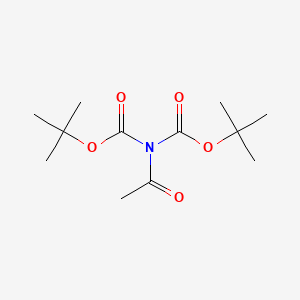

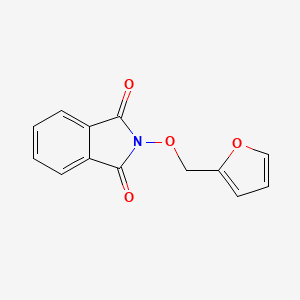

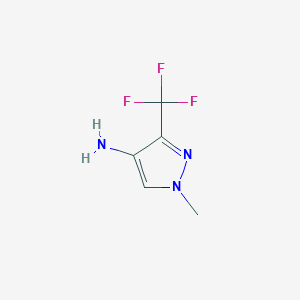

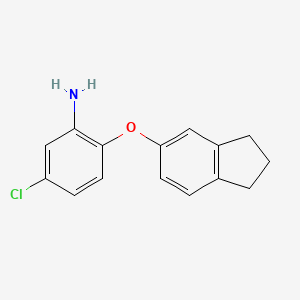

“N-(2-Furylmethoxy)phthalimide” is an organic compound that has gained significant interest in various fields of research and industry due to its remarkable physical, chemical, and biological properties. The molecular formula of this compound is C13H9NO4 .

Synthesis Analysis

The synthesis of phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, has been a topic of extensive research. The solventless phthalimide synthesis has proven to be very effective with phthalic anhydride and glutamic acid, yielding the desired product in 60% yield . Other methods of synthesis involve the carbonylative cyclization of aromatic amides, the carbonylative cyclization of o-dihaloarenes/o-haloarenes, the cyclization of isocyanate/isocyanide with arenes, and cyclization involving maleimides .

Molecular Structure Analysis

The molecular structure of “N-(2-Furylmethoxy)phthalimide” is characterized by the presence of a phthalimide ring, which is suitable for interacting with different biological targets . The structure of this compound lies on a crystallographic mirror plane which bisects the plane of the phthalimide unit .

Chemical Reactions Analysis

Phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, are valuable hydrogen-atom-transfer (HAT) catalysts for selective C–H functionalization . The multi-targeted mechanism of phthalimide derivatives plays a major role in anticancer therapy .

Physical And Chemical Properties Analysis

“N-(2-Furylmethoxy)phthalimide” has a molar mass of 243.21 g/mol . It has a density of 1.43 g/cm^3, a boiling point of 388.8°C at 760 mmHg, and a flashing point of 188.9°C . The vapor pressure of this compound is 2.98E-06mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

N-(2-Furylmethoxy)phthalimide: is utilized in organic synthesis, particularly in the formation of C–S bonds, which are crucial in creating various organic compounds. Its electrophilic reactivity is leveraged for the asymmetric synthesis of many organic molecules .

Medicinal Chemistry

In medicinal chemistry, compounds like N-(2-Furylmethoxy)phthalimide play a significant role due to their potential in the treatment of diseases. They are used in synthesizing sulfur-containing pharmaceutical molecules that can be used in cancer treatment, anti-inflammatory drugs, and therapies for HIV, Alzheimer’s, and Parkinson’s diseases .

Materials Science

The stability and reactivity of N-(2-Furylmethoxy)phthalimide make it a valuable compound in materials science. It can be used to create functional materials and synthetic intermediates that are indispensable in the development of new materials with specific properties .

Sulfenylation Reagents

As a sulfenylation reagent, N-(2-Furylmethoxy)phthalimide is an alternative to traditional thiols and disulfides. It offers a more stable and less toxic option for sulfenylation processes in organic compounds, which is a key step in various chemical transformations .

Electrophilic Sulfur Sources

This compound serves as an electrophilic sulfur source, which is particularly interesting for C–S bond formation via reactions with various nucleophiles. Its use in this context is important for constructing aryl sulfides, which are recognized as functional materials in drug discovery .

Drug Development

The combination of pharmacophoric nuclei with different targets is a strategy in drug developmentN-(2-Furylmethoxy)phthalimide derivatives, such as phthalimido-thiazolidine-2-4-dione, have been synthesized for the development of new drugs aimed at improving cancer treatment .

Safety And Hazards

Future Directions

Phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, have shown potential in the development of new drugs aimed at improving cancer treatment . The multi-target profile of phthalimides is being explored to introduce different pharmacophoric subunits such as hydrazones, pyrazoles, thiazoles, aryl groups, among others . This could lead to the development of novel effective multi-targeted anticancer agents .

properties

IUPAC Name |

2-(furan-2-ylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSXZGKXRFOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601609 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethoxy)phthalimide | |

CAS RN |

39685-81-9 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)